molecular formula C16H35O3P B1340412 Hexadecylphosphonic acid CAS No. 4721-17-9

Hexadecylphosphonic acid

Cat. No. B1340412
CAS RN: 4721-17-9
M. Wt: 306.42 g/mol
InChI Key: JDPSFRXPDJVJMV-UHFFFAOYSA-N
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Description

Hexadecylphosphonic acid (HDPA) is an alkyl phosphonic acid that forms a self-assembled monolayer (SAM) for the surface modification of metal oxide nanostructures . It is used in various applications due to its structural analogy with the phosphate moiety or its coordination or supramolecular properties .


Synthesis Analysis

The synthesis of phosphonic acids can be achieved through various methods. One of the most efficient methods is the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure, a two-step reaction that involves bromotrimethylsilane followed by methanolysis .


Molecular Structure Analysis

The empirical formula of HDPA is C16H35O3P . It has a molecular weight of 306.42 g/mol . The structure of HDPA includes a long hydrocarbon chain (hexadecyl group) attached to a phosphonic acid group .


Physical And Chemical Properties Analysis

HDPA is a solid substance with a melting point of 93 °C . It is stored at a temperature of +4 °C . More detailed physical and chemical properties are not available in the retrieved sources.

Scientific Research Applications

Microcontact Printing

HDPA can form a resist on metal substrates, which is useful for microcontact printing . This application is significant in the field of microfabrication, where HDPA can create patterns for electronic or optical devices .

Dielectric Hybrids for Organic Transistors

HDPA is used as a self-assembled monolayer (SAM) for the development of dielectric hybrids. These hybrids are crucial for surface-controlled organic transistors , which are components in flexible electronics and organic light-emitting diodes (OLEDs) .

Surface Modification of Metal Oxides

As an alkyl phosphonic acid, HDPA forms SAMs that modify the surface of metal oxide nanostructures. This modification is essential for various nanotechnology applications, including sensors and catalysis .

Tribology in Metal Forming

HDPA has been demonstrated to provide excellent tribological behavior when used as a functionalisation technique on ferritic stainless steel. This application is particularly relevant in metal forming processes, where reducing friction and wear is critical .

Lubrication Films on Titanium Alloys

In tribological studies, HDPA films formed on Ti6Al4V titanium alloys have shown to significantly improve their lubrication properties. This has implications for their use in biomedical implants and aerospace components .

Safety and Hazards

HDPA can cause skin irritation. Short term exposure will produce irritation, while long term exposure is corrosive to the skin and mucous membranes. It also causes serious eye irritation and may be harmful if swallowed .

Future Directions

HDPA has been used for the surface modification of metal oxide nanostructures . It has shown excellent tribological behavior when formed on titanium alloy . It is also used in the production and modification of nanoparticles . These applications suggest potential future directions in surface modification and nanoparticle research.

Mechanism of Action

properties

IUPAC Name

hexadecylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H35O3P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(17,18)19/h2-16H2,1H3,(H2,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDPSFRXPDJVJMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H35O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20549385
Record name Hexadecylphosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20549385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexadecylphosphonic acid

CAS RN

4721-17-9
Record name P-Hexadecylphosphonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4721-17-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexadecylphosphonic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexadecylphosphonic Acid
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Synthesis routes and methods I

Procedure details

29.0 g (0.1 mol) of hexadecylphosphonous acid (produced as in example 7) are suspended in 150 ml of water and at about 30° C. 30% strength hydrogen peroxide solution is passed through the suspension at a flow rate of 1 mol equivalent per hour. After the reaction has ended after 6 hours, the reaction solution is filtered and the residue is dried under reduced pressure to obtain 29.7 g (97% of theory) of hexadecylphosphonic acid as a colorless solid.
Name
hexadecylphosphonous acid
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To ethyl phosphite (1.6 g) dissolved in 5 ml of tetrahydrofuran was added sodium (180 mg), and the mixture was dissolved. To this solution was added cetyl tosylate (514 mg), and the mixture was refluxed for ten hours. The reaction solution was concentrated to dryness under reduced pressure. To the residue was added water, which was acidified with concentrated hydrochloric acid, followed by extraction with ether and dried on Na2SO4. From the extract was removed the solvent by evaporation, and the residue was subjected to a silica-gel (7 g) chromatography. Fractions eluted with chloroform were collected and concentrated to dryness. To the residue was added concentrated hydrochloric acid (3 ml), which was refluxed for 18 hours. The resulting precipitates were collected by filtration, followed by recrystallization from n-hexane to give 240 mg (60%) of colorless needles.
Name
ethyl phosphite
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
180 mg
Type
reactant
Reaction Step Two
Quantity
514 mg
Type
reactant
Reaction Step Three
Yield
60%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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